molecular formula C13H19NO9 B13440927 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester

1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester

Cat. No.: B13440927
M. Wt: 333.29 g/mol
InChI Key: PNVXGQJLIHLVLH-HHHUOAJASA-N
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Description

Properties

Molecular Formula

C13H19NO9

Molecular Weight

333.29 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate

InChI

InChI=1S/C13H19NO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,14H2,1-4H3/t8-,9-,10+,11-,12+/m0/s1

InChI Key

PNVXGQJLIHLVLH-HHHUOAJASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of β-D-Glucopyranuronic Acid Methyl Ester

Overview:
The foundational step involves the acetylation of β-D-glucopyranuronic acid methyl ester to introduce the triacetate groups at the 2-, 3-, and 4-positions, which enhances the compound’s stability and reactivity for subsequent amino group modifications.

Methodology:

  • Starting Material: β-D-Glucopyranuronic acid methyl ester (commercially available or synthesized via methylation of glucuronic acid).
  • Reagents: Acetic anhydride (Ac2O), pyridine (as a base and solvent).
  • Procedure:
    • Dissolve the precursor in pyridine under inert atmosphere (argon or nitrogen).
    • Add excess acetic anhydride dropwise while maintaining temperature at 0–5°C to control the exothermic reaction.
    • Stir at room temperature for 12–24 hours to ensure complete acetylation.
    • Quench the reaction with cold water, extract with dichloromethane (DCM), wash with dilute acid and brine, then dry over anhydrous sodium sulfate.
    • Purify via column chromatography or recrystallization to obtain 1,3,4-tri-O-acetyl-β-D-glucopyranuronic acid methyl ester .

Data Table 1: Acetylation Conditions

Step Reagents Solvent Temperature Time Purification Method
Acetylation Ac2O, pyridine Pyridine 0–5°C (initial), then RT 12–24 h Chromatography / Recrystallization

Introduction of the Amino Group at C-1

Overview:
Conversion of the methyl ester derivative into an amino-functionalized compound involves selective deprotection and amino substitution, often achieved through azide or amine intermediates.

Methodology:

  • Step 1: Partial deacetylation at specific positions to expose the amino precursor.
  • Step 2: Nucleophilic substitution or reductive amination to introduce the amino group at C-1.
  • Reagents: Hydrazine hydrate or ammonia for deacetylation; sodium azide or ammonia for amino substitution; catalytic hydrogenation or reduction (e.g., Pd/C with hydrogen) for azide reduction to amine.

Alternative Approach:

  • Use of azide intermediates followed by reduction to amino groups, as demonstrated in carbohydrate amino sugar synthesis literature.

Data Table 2: Amino Group Introduction

Step Reagents Conditions Purpose Purification Method
Deacetylation Hydrazine hydrate Reflux Expose amino precursor Filtration, chromatography
Amino substitution NaN3 / NH3 Reflux or room temp Introduce amino group Chromatography
Reduction Pd/C, H2 Room temp Convert azide to amine Filtration, purification

Scalable Synthesis and Optimization

Recent research demonstrates that the synthesis can be scaled up efficiently, with robust protection/deprotection strategies, early-stage deoxygenation, and use of orthogonal protecting groups to facilitate purification and yield optimization. The key is to perform early deoxygenation steps on precursor molecules with imine or trifluoroacetamide functionalities, followed by acetylation and amino functionalization.

Research Findings:

  • The synthesis of related amino sugars from D-glucosamine hydrochloride involves 10–15 steps, with early deoxygenation and protection/deprotection cycles.
  • Use of microwave-assisted reactions and solid-phase techniques can enhance scalability and yield.

Summary of Key Preparation Steps

Step Description Reagents Conditions References
1 Acetylation of methyl glucopyranuronic acid Ac2O, pyridine 0–5°C, RT ,
2 Deprotection and amino group introduction Hydrazine, NH3, NaN3 Reflux / RT ,
3 Reduction of azide to amine Pd/C, H2 RT
4 Methyl ester formation MeI, K2CO3 Acetone, RT ,

Notes and Considerations

  • Selectivity: Protecting groups are crucial to prevent undesired reactions at other hydroxyl or carboxyl sites.
  • Reaction Conditions: Mild conditions are preferred to preserve sensitive functional groups, especially during deoxygenation and amino introduction.
  • Purification: Chromatography, recrystallization, and sometimes preparative HPLC are employed to achieve high purity, especially for biological applications.

Chemical Reactions Analysis

1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Scientific Research Applications of 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester

1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is a chemical compound with the molecular formula C13H19NO9 and a molecular weight of 333.29 . It is also known by other names, including 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester and methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxane-2-carboxylate . This compound is used in biological studies, specifically for the identification of fibroblast inhibitors .

Applications in Biological Studies

  • Inhibitor Identification: 1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester is employed in biological research to identify inhibitors of fibroblast activity .

Potential as a Scaffold for IL-6 Signaling Inhibitors

  • Carbohydrate-Small Molecule Hybrids: Carbohydrate-small molecule hybrids, such as LS-TG-2P and LS-TF-3P, have shown promise as lead compounds targeting the IL-6 signaling pathway .
  • Inhibitory Activity: LS-TG-2P and LS-TF-3P displayed IC50 values of 6.9 and 16 µM against SUM159 cell lines, respectively, while retaining preferential activity against the IL-6-signaling pathway . The carbohydrate moiety in these compounds was found to improve activity compared to N-unsubstituted triazole analogues .
  • Promising Scaffolds: LS-TG-2P and LS-TF-3P are considered promising scaffolds for further development and study as IL-6-signaling inhibitors .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as fibroblast growth factor receptors. It inhibits the binding of fibroblast growth factor to heparin and endothelial cells, thereby modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Acetate vs. Benzoate Derivatives

Target Compound: Triacetate (C₁₃H₁₉NO₁₀): Three acetyl groups provide moderate lipophilicity (LogP: ~0.5–1.5 estimated). Applications: Drug metabolite synthesis .

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate (CAS 503599-28-8):

  • Molecular Formula : C₂₉H₂₆O₁₂S
  • Molecular Weight : 598.57 g/mol
  • Key Features : Three benzoate groups (aromatic) increase LogP (~5.85), enhancing membrane permeability but reducing aqueous solubility .
  • Applications : Sulfonate group enables nucleophilic substitution reactions.
Aminooxy vs. Nitro/Carbonate Substituents

β-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate 1-(4-Nitrophenyl Carbonate) (CAS 228412-71-3): Molecular Formula: C₂₀H₂₁NO₁₄ Molecular Weight: 499.38 g/mol Key Features: 4-Nitrophenyl carbonate acts as a leaving group, useful in enzyme-activated prodrugs .

1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-β-D-glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate (CAS 77476-81-4): Molecular Formula: Not explicitly stated (estimated C₁₆H₁₉FNO₁₀).

Physicochemical Properties

Compound CAS Number Molecular Weight LogP Key Functional Groups Solubility
Target Compound 319926-20-0 349.29 ~1.2 Aminooxy, triacetate Soluble in DMSO, water
Benzoate Derivative 503599-28-8 598.57 5.85 Tribenzoate, methanesulfonate Lipophilic, DMSO/CHCl₃
4-Nitrophenyl Carbonate 228412-71-3 499.38 ~2.5 Nitrophenyl carbonate Moderate in DMSO
Dopamine Conjugate 62346-12-7 529.49 ~1.8 Dopamine, triacetate Polar aprotic solvents

Stability and Reactivity

  • Acetates vs. Benzoates :

    • Acetates hydrolyze faster under basic conditions (e.g., pH > 9), whereas benzoates require stronger nucleophiles.
    • Example: Target compound’s acetyl groups are labile in plasma esterases, enabling controlled metabolite release .
  • Aminooxy Group: Enables oxime ligation with carbonyl compounds (e.g., ketones in targeted drug delivery) .

Biological Activity

1-Amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester (CAS Number: 14365-73-2) is a modified derivative of glucuronic acid. This compound is characterized by the presence of an amino group and three acetyl groups, which enhance its biological activity and utility in various biochemical applications. Its molecular formula is C13H19NO9C_{13}H_{19}NO_{9} with a molecular weight of 333.29 g/mol .

Enzymatic Interactions

1-Amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester has been identified as a potential inhibitor and substrate for specific enzymes involved in carbohydrate metabolism. It interacts with various glycosyltransferases and glycosidases, modulating their activity through competitive inhibition or substrate mimicry .

Cellular Signaling Pathways

Research indicates that this compound may influence fibroblast growth factor (FGF) signaling pathways, which are crucial for cellular growth and differentiation processes. The modulation of these pathways suggests potential applications in regenerative medicine and tissue engineering .

Study on Neuroprotective Effects

A study exploring the neuroprotective effects of glucuronidated flavonoids highlighted how compounds similar to 1-amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester can enhance the bioavailability and solubility of bioactive molecules. This study demonstrated that glucuronidation significantly impacts the physiological properties of flavonoids, potentially leading to improved neuroprotection against cognitive decline .

Inhibitory Activity on Fibroblast Growth Factor

In another investigation focused on fibroblast growth factor signaling, derivatives of glucuronic acid were shown to inhibit specific pathways associated with tumor growth. The findings suggest that 1-amino-1-deoxy-2,3,4-triacetate β-D-glucopyranuronic acid methyl ester could serve as a lead compound for developing anti-cancer therapeutics .

Summary Table of Biological Activities

Activity Description
Enzyme Inhibition Acts as an inhibitor for glycosyltransferases and glycosidases.
Cellular Signaling Modulation Influences fibroblast growth factor signaling pathways involved in cellular differentiation.
Neuroprotective Effects Enhances the bioavailability of neuroprotective flavonoids through glucuronidation processes.
Potential Anti-Cancer Activity May inhibit tumor growth through modulation of specific signaling pathways related to cancer.

Q & A

Q. What are the common synthetic routes for 1-Amino-1-deoxy-2,3,4-triacetate beta-D-Glucopyranuronic Acid Methyl Ester, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential acetylation and glycosylation steps. For example, intermediates like Methyl 1,2,3,4-tetra-O-benzoyl-D-glucuronate (CAS 142797-33-9) are prepared via benzoylation of glucuronic acid derivatives under anhydrous conditions . Key intermediates are characterized using:

  • NMR spectroscopy to confirm regioselective acetylation (e.g., distinguishing 2,3,4-tri-O-acetyl groups) .
  • Mass spectrometry (MS) for molecular weight validation (e.g., C₁₃H₁₉NO₁₀, MW 314.24 observed in ) .
  • HPLC to monitor reaction progress and purity (>95% purity thresholds) .

Q. How is the β-D-glucopyranuronic acid core structurally validated in derivatives?

Methodological Answer: The core structure is confirmed via:

  • X-ray crystallography for absolute stereochemistry (e.g., β-D-glucopyranuronic acid in has (2S,3S,4S,5R,6R) configuration) .
  • ²D NMR (COSY, HSQC) to assign anomeric proton signals (e.g., β-linkage confirmed by J = 7–8 Hz for H-1) .
  • IR spectroscopy to detect carboxylic acid ester stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective deprotection of acetyl groups be optimized without degrading the glucuronic acid backbone?

Methodological Answer: Regioselective deprotection is critical for functionalizing specific hydroxyl groups. Strategies include:

  • pH-controlled hydrolysis : Using aqueous NaHCO₃ (pH 8–9) to selectively remove acetyl groups while preserving methyl esters .
  • Enzymatic deacetylation : Lipases (e.g., Candida antarctica) for mild, site-specific deprotection .
  • Monitoring by TLC/MS : Tracking deprotection intermediates (e.g., C₂₃H₂₁F₃O₁₂, MW 568.36 in ) to avoid over-degradation .

Data Contradiction Analysis:
Discrepancies in deprotection efficiency (e.g., 70% vs. 90% yield) may arise from:

  • Solvent polarity : Acetonitrile vs. THF affects reaction kinetics .
  • Temperature sensitivity : Elevated temperatures (>40°C) risk ester hydrolysis .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

Methodological Answer: Metabolites like N-Hydroxy Vortioxetine O-β-D-Glucuronide Sodium Salt (H996005) require:

  • LC-MS/MS with isotopically labeled internal standards (e.g., Methyl 1-(2-Carboxyphenyl)-2,3,4-tri-O-acetyl-β-D-glucopyranuronate-d4) to correct for matrix effects .
  • Solid-phase extraction (SPE) to isolate glucuronides from plasma proteins .
  • Method validation per ICH guidelines (precision <15% RSD, accuracy 85–115%) .

Q. How are stereochemical outcomes evaluated in glycosylation reactions involving this compound?

Methodological Answer: Stereochemical integrity is assessed via:

  • NOE (Nuclear Overhauser Effect) experiments to confirm β-anomeric configuration (e.g., NOE between H-1 and H-3/H-5) .
  • Circular Dichroism (CD) for uronic acid chromophore analysis (λ = 210–230 nm) .
  • Comparative kinetics : β-Linkages form faster in polar aprotic solvents (e.g., DMF) due to oxocarbenium ion stabilization .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies (e.g., 45% vs. 65%) often stem from:

  • Protecting group compatibility : Competing acetylation of the amino group (e.g., 1-Amino-1-deoxy derivatives require Boc protection) .
  • Catalyst choice : BF₃·Et₂O vs. TMSOTf in glycosylation (latter improves anomeric selectivity) .
  • Workup protocols : Silica gel chromatography vs. crystallization purity trade-offs .

Recommendation : Replicate high-yield conditions (e.g., 0°C, 24 hr reaction time) with in-situ MS monitoring .

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